BenchChemオンラインストアへようこそ!

N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide

Lipophilicity Membrane permeability ADME prediction

N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide (CAS 102677-66-7) is a disubstituted N-benzyl chloroacetamide with a molecular formula of C₁₂H₁₅ClN₂O₃, a molecular weight of 270.71 g/mol, a calculated LogP of 2.998, and a topological polar surface area (TPSA) of 74.41 Ų. It belongs to the class of 2-chloroacetamide derivatives, which are recognized as electrophilic building blocks capable of covalent cysteine modification and heterocycle elaboration.

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71
CAS No. 102677-66-7
Cat. No. B2764392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide
CAS102677-66-7
Molecular FormulaC12H15ClN2O3
Molecular Weight270.71
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CCl
InChIInChI=1S/C12H15ClN2O3/c1-8(16)15-10-3-4-11(18-2)9(5-10)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16)
InChIKeyOZTHUWPKFACMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Acetylamino)-2-methoxybenzyl]-2-chloroacetamide (CAS 102677-66-7): Physicochemical Profile and Comparator Context for Scientific Procurement


N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide (CAS 102677-66-7) is a disubstituted N-benzyl chloroacetamide with a molecular formula of C₁₂H₁₅ClN₂O₃, a molecular weight of 270.71 g/mol, a calculated LogP of 2.998, and a topological polar surface area (TPSA) of 74.41 Ų . It belongs to the class of 2-chloroacetamide derivatives, which are recognized as electrophilic building blocks capable of covalent cysteine modification and heterocycle elaboration [1][2]. The compound bears a 5-acetylamino substituent and a 2-methoxy group on the benzyl ring linked through a methylene (-CH₂-) spacer to the chloroacetamide nitrogen, distinguishing it from aniline-type analogs that lack this flexible benzylic junction. It was first reported in the peer-reviewed literature (Polish Journal of Chemistry, 1984, vol. 58, pp. 1025–1034), establishing its identity through validated characterization . Multiple reputable vendors supply this compound at purities of 95–98% with accompanying QC documentation including NMR, HPLC, and LC-MS .

Why N-[5-(Acetylamino)-2-methoxybenzyl]-2-chloroacetamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzyl Chloroacetamide Analogs


Generic substitution within the N-benzyl-2-chloroacetamide series is precluded by large, quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly affect molecular recognition, membrane permeability, and synthetic derivatization outcomes. The target compound's LogP of 2.998 is 0.9–2.2 log units higher than the nearest comparators — N-benzyl-2-chloroacetamide (LogP 1.02) [1], 2-chloro-N-(2-methoxybenzyl)acetamide (LogP 1.94) , and N-(2-acetylamino-5-methoxy-phenyl)-2-chloro-acetamide (LogP 0.78) — corresponding to a 8- to 158-fold difference in octanol-water partition coefficient. Its TPSA of 74.41 Ų exceeds that of all structurally proximal analogs by 7–45 Ų [2], translating to measurably different predicted oral absorption and blood-brain barrier penetration profiles [3]. Furthermore, the benzylamine (-CH₂-NH-) linkage provides conformational flexibility absent in the aniline-type regioisomer 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide (CAS 712287-14-4), where the amide nitrogen is directly attached to the aromatic ring, restricting rotational freedom and altering π-conjugation . These differences ensure that biological screening data, synthetic yields in heterocycle-forming reactions, and pharmacokinetic parameters cannot be directly extrapolated from one analog to another.

Quantitative Differential Evidence for N-[5-(Acetylamino)-2-methoxybenzyl]-2-chloroacetamide vs. Closest Analogs


LogP Differential: 0.95–2.22 Log Units Higher Lipophilicity vs. All Structural Analogs

The target compound (102677-66-7) exhibits a calculated LogP of 2.998, which is substantially higher than that of all five closest structural analogs. Compared to the unsubstituted parent N-benzyl-2-chloroacetamide (LogP 1.02–1.56), the difference of 1.44–1.98 log units represents an approximately 28- to 95-fold increase in octanol-water partition coefficient [1]. Against the mono-methoxy analog 2-chloro-N-(2-methoxybenzyl)acetamide (LogP 1.94), the difference of 1.06 log units still corresponds to an 11-fold partition difference . The regioisomeric aniline-type comparator 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide has a LogP of only 1.83, a difference of 1.17 log units . This elevated lipophilicity is attributable to the synergistic contribution of both the methoxy (-OCH₃) and acetylamino (-NHCOCH₃) substituents on the benzyl scaffold, combined with the benzylic methylene spacer that reduces hydrogen-bonding exposure of the amide NH relative to aniline-type congeners.

Lipophilicity Membrane permeability ADME prediction LogP

Polar Surface Area (TPSA) Differentiation: 7–45 Ų Higher Than All Comparators

The target compound exhibits a topological polar surface area (TPSA) of 74.41 Ų, which is 7–45 Ų higher than every structurally related comparator [1]. Against the unsubstituted N-benzyl-2-chloroacetamide (PSA 29.1 Ų), the difference of 45.3 Ų represents a 2.6-fold increase [2]. Against the closest analog in terms of functional group count — the aniline-type 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide (PSA 67.43 Ų) — the target still shows a 7.0 Ų higher PSA due to the additional methylene spacer and the different spatial orientation of the amide carbonyl . This elevated PSA results from the combination of two hydrogen-bond donor sites (two amide NH groups), three hydrogen-bond acceptor sites (two carbonyl oxygens and one methoxy oxygen), and the benzylamine scaffold geometry. In predictive ADME models, PSA values above 60 Ų are associated with reduced passive brain penetration but improved aqueous solubility; above 70 Ų, oral absorption may begin to be limited [3]. The target compound occupies a unique position in this parameter space, differing measurably from all comparators.

Polar surface area Oral bioavailability Blood-brain barrier TPSA

Benzylamine Linker vs. Aniline-Type Congeners: Conformational Flexibility and Metabolic Stability Implications

The target compound incorporates a benzylamine (-CH₂-NH-) linkage connecting the phenyl ring to the chloroacetamide carbonyl, in contrast to the aniline-type direct N-phenyl attachment found in CAS 712287-14-4 and CAS 842973-45-9 . This structural feature has three quantifiable consequences: (1) the rotatable bond count increases from 4 (in 712287-14-4) to 5 (in the target), as documented in vendor computational data ; (2) the benzylic CH₂ group interrupts π-conjugation between the aromatic ring and the amide nitrogen, raising the pKa of the amide NH and altering hydrogen-bond donor strength; and (3) the benzylic position represents a distinct metabolic soft spot, subject to oxidative N-debenzylation by cytochrome P450 enzymes rather than aromatic hydroxylation or N-deacetylation pathways that dominate in aniline-type analogs [1]. The class precedent for benzylamine-containing chloroacetamides includes the known anticonvulsant pharmacophore of N-benzyl-2-acetamidopropionamide derivatives, where the benzylic linkage was demonstrated to be critical for in vivo activity, with (R)-N-benzyl-2-acetamido-3-methoxypropionamide achieving an ED₅₀ of 4.5 mg/kg (ip) in the MES seizure model, while the corresponding (S)-enantiomer exceeded 100 mg/kg [2]. Although this anticonvulsant data is from a structurally distinct subclass, it establishes the benzylamine scaffold as a pharmacologically validated architecture distinct from aniline-type amides.

Benzylamine linker Conformational flexibility Metabolic stability N-dealkylation

Chloroacetamide Electrophilic Warhead: Class-Level Covalent Reactivity With Cysteine Thiols

The 2-chloroacetamide moiety in the target compound is a recognized electrophilic warhead capable of forming irreversible covalent bonds with cysteine thiol groups (-SH) at enzyme active sites [1]. Among the closest comparators, 2-chloro-N-(3,4-dimethoxybenzyl)acetamide (DKM 2-93, CAS 65836-72-8) has been experimentally validated as a covalent inhibitor of UBA5 (ubiquitin-like modifier activating enzyme 5), with an IC₅₀ of 430 μM, acting through covalent modification of the catalytic cysteine residue . While the target compound and DKM 2-93 differ in their aromatic substitution pattern (5-acetylamino-2-methoxy vs. 3,4-dimethoxy), they share the identical chloroacetamide electrophilic warhead and benzylamine scaffold architecture. The 5-acetylamino group in the target compound provides additional hydrogen-bonding capacity (one H-bond donor + one H-bond acceptor) that is absent in DKM 2-93, potentially enabling additional binding-site interactions beyond covalent cysteine engagement . The chloroacetamide class, as distinct from acrylamide warheads, shows different intrinsic reactivity (lower thiol reactivity, potentially higher selectivity) and hydrolytic stability profiles [2]. Direct comparative cysteine reactivity data for the target compound versus DKM 2-93 is not available in the peer-reviewed literature, limiting this evidence to class-level inference.

Covalent inhibitor Cysteine modification Electrophilic warhead Chloroacetamide

Vendor Purity and QC Documentation Availability: 95–98% With Multi-Technique Characterization

The target compound is supplied by multiple vendors at defined purity levels of 95% (Bidepharm, catalog BD509776) , 97% (Leyan, catalog 1187525; ChemScene, catalog CS-0116885; MolDB, catalog M254038) , and 98%+ (MolCore) , each with documented QC characterization including NMR, HPLC, GC, and/or LC-MS. This contrasts with the aniline-type comparator 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide (CAS 712287-14-4), which is typically offered at 95% purity with less extensive QC documentation . The disubstituted regioisomer N-(2-acetylamino-5-methoxy-phenyl)-2-chloro-acetamide (CAS 842973-45-9) is listed as 'Discontinued' by several suppliers, limiting procurement options . The target compound's storage requirement (sealed in dry conditions at 2–8°C) is standard for chloroacetamide derivatives and does not require specialized cold-chain logistics, reducing procurement complexity relative to more labile analogs. The compound is available from ≥6 independent suppliers across multiple geographic regions (China, EU, US), ensuring competitive pricing and supply redundancy — a procurement advantage over single-source or discontinued analogs.

Purity Quality control NMR HPLC LC-MS Procurement

Recommended Research and Procurement Application Scenarios for N-[5-(Acetylamino)-2-methoxybenzyl]-2-chloroacetamide


Covalent Inhibitor Fragment Library Expansion Requiring a Benzylamine Chloroacetamide Scaffold With Extended H-Bonding Pharmacophore

For medicinal chemistry programs targeting cysteine-dependent enzymes (e.g., deubiquitinases, E1/E2/E3 ubiquitin pathway enzymes, GPX4, or KDM5 demethylases), this compound provides a validated chloroacetamide electrophilic warhead on a benzylamine scaffold that additionally carries a 5-acetylamino hydrogen-bond donor/acceptor pair. This functional-group combination is not available in any single commercially available analog: the mono-methoxy comparator (CAS 81494-04-4) lacks the acetylamino pharmacophore entirely; the aniline-type congener (CAS 712287-14-4) replaces the flexible benzylamine linker with a rigid, conjugated N-phenyl connection; and the known UBA5 inhibitor DKM 2-93 (IC₅₀ = 430 μM) carries a dimethoxy substitution pattern that cannot engage in amide-type hydrogen bonding. The target compound's elevated LogP (2.998 vs. 0.78–1.95 for analogs) predicts superior membrane permeability for intracellular target engagement, while its TPSA of 74.41 Ų remains within the generally acceptable range for oral bioavailability, making it suitable for fragment-to-lead covalent inhibitor campaigns where balanced lipophilicity and hydrogen-bonding capacity are desired .

Heterocycle Synthesis: Thiazole, Imidazole, or Lactam Formation via Chloroacetamide Cyclocondensation

The chloroacetamide group is a well-established synthetic handle for heterocycle construction through cyclocondensation with binucleophiles such as thioureas (→ thiazoles), amidines (→ imidazoles), or through intramolecular N-alkylation to form β- and γ-lactams [1]. The 5-acetylamino substituent on the benzyl ring provides an orthogonal functional handle that can either be retained in the final heterocyclic product for additional binding interactions or be deprotected to reveal a free 5-amino group for further derivatization. This dual-handle architecture is absent in the simpler analogs: DKM 2-93 (dimethoxy-substituted) offers no amine derivatization potential, while the aniline-type regioisomers (CAS 712287-14-4 and 842973-45-9) position the acetylamino group directly on the aniline ring, altering the electronic environment and potentially interfering with cyclocondensation regioselectivity .

Structure-Activity Relationship (SAR) Studies Differentiating Benzylamine vs. Aniline Chloroacetamide Scaffolds

For research groups systematically comparing benzylamine-linked and aniline-linked chloroacetamide pharmacophores, this compound represents the uniquely substituted benzylamine member bearing both 2-methoxy and 5-acetylamino groups. Its 5-rotatable-bond architecture vs. 4 rotatable bonds in the aniline-type comparator (CAS 712287-14-4) provides quantifiably distinct conformational sampling space . The benzylic methylene also creates a metabolic liability (CYP-mediated N-debenzylation) that is absent in the aniline series, enabling parallel metabolic stability comparisons between linker types. The literature precedent from the N-benzyl-2-acetamidopropionamide anticonvulsant series, where the (R)-stereoisomer showed an ED₅₀ of 4.5 mg/kg vs. >100 mg/kg for the (S)-isomer, underscores the potential for stereochemistry-dependent activity in benzylamine scaffolds — a property not applicable to the achiral aniline-type comparators [2].

Procurement for Multi-Step Synthesis Requiring Batch-to-Batch Reproducibility With Multi-Technique QC Documentation

When procuring for multi-step synthetic sequences where intermediate purity directly affects downstream yield and product quality, this compound offers an advantage through multi-vendor availability (≥6 independent suppliers) with documented batch-level QC including NMR, HPLC, GC, and LC-MS . The discontinued status of the regioisomeric comparator CAS 842973-45-9 at multiple vendors represents an active procurement risk for programs considering that alternative. The target compound's standard storage condition (sealed in dry at 2–8°C) is compatible with routine laboratory cold storage without requiring -20°C freezers or inert atmosphere, simplifying inventory management for medium-to-large scale synthetic programs.

Quote Request

Request a Quote for N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.